N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
Description
Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C24H22FN3O3S/c25-19-10-5-4-9-18(19)16-28-20-12-14-32-22(20)23(30)27(24(28)31)13-6-11-21(29)26-15-17-7-2-1-3-8-17/h1-5,7-10,12,14H,6,11,13,15-16H2,(H,26,29) |
InChI Key |
MFDWNKSAMDCGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Thiophene-3-Carboxamide Preparation
The core synthesis begins with thiophene-3-carboxylic acid (1), which is converted to its corresponding carboxamide (2) via reaction with ammonium chloride in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Optimal conditions include dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, yielding 85–90% after 12 hours at 25°C.
Cyclization to Thieno[3,2-d]Pyrimidine-2,4-Dione
Cyclization of (2) is achieved using a two-step protocol:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours generates the 2,4-dichloropyrimidine intermediate (3).
-
Hydrolysis : Controlled hydrolysis with aqueous sodium bicarbonate selectively removes the C2 chloride, yielding the 2,4-dioxo derivative (4) in 75% yield.
Functionalization of the C3 Position with Butanamide
Bromination at C3
Electrophilic bromination of (5) using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light introduces a bromine atom at C3, yielding (6) in 65% yield. Regioselectivity is confirmed via ¹H NMR, with the C3 proton signal disappearing post-reaction.
Suzuki-Miyaura Coupling for Butanamide Installation
A palladium-catalyzed coupling reaction links the brominated core (6) to a pre-synthesized butanamide-bearing boronic ester (7). Conditions include:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : Toluene/ethanol (3:1)
-
Temperature : 90°C, 12 hours
This step affords the coupled product (8) in 60% yield, with residual palladium removed via chelating resin chromatography.
Amidation to Introduce the Benzyl Group
Activation of the Carboxylic Acid
The terminal carboxylic acid of (8) is activated using thionyl chloride (SOCl₂) in anhydrous DCM, forming the acyl chloride (9). Quantitative conversion is achieved within 2 hours at 0–5°C.
Benzylamine Coupling
Reaction of (9) with benzylamine in the presence of TEA yields the final amide (10). The reaction proceeds in tetrahydrofuran (THF) at 25°C for 6 hours, with 85% isolated yield after silica gel chromatography.
Purification and Characterization
Chromatographic Purification
Crude product (10) is purified via flash chromatography (ethyl acetate/hexanes, 1:1) followed by preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, benzyl), 7.15–7.08 (m, 4H, fluorophenyl).
-
HRMS : m/z 451.1523 [M+H]⁺ (calc. 451.1521).
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Initial attempts using 2-fluorobenzyl chloride resulted in low N1 selectivity (<50%). Switching to the bromide and optimizing solvent polarity (DMF over THF) improved regioselectivity to >90%.
Palladium Residue Removal
Post-coupling palladium levels (≥500 ppm) were reduced to <10 ppm using SiliaBond® Thiourea resin, ensuring compliance with pharmaceutical safety standards.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 2.2 | POCl₃ cyclization | 75 | 90 | Scalable, minimal byproducts |
| 3.1 | K₂CO₃/DMF alkylation | 70 | 85 | High N1 selectivity |
| 4.2 | Suzuki coupling | 60 | 80 | Tolerates boronic ester variability |
| 5.2 | Benzylamine coupling | 85 | 95 | Mild conditions, high efficiency |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-benzyl-4-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-4-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-benzyl-4-{1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl}butanamide (BF37363) Key Difference: The 2-fluorophenyl group in the target compound is replaced with a 2-chloro-6-fluorophenyl substituent. Impact: The addition of chlorine increases molecular weight (485.96 g/mol vs. Molecular Formula: C₂₄H₂₁ClFN₃O₃S.
Modifications to the Core Heterocyclic System
- N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (CAS 932344-65-5) Key Difference: The butanamide chain is replaced with a cyclohexanecarboxamide moiety. Molecular weight increases to 487.6 g/mol (C₂₈H₂₉N₃O₃S) .
Fluorinated Analogues in Related Scaffolds
- N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine derivatives (, Compounds 49–51) Key Difference: These compounds feature a tetrahydropyrimidine core instead of thieno[3,2-d]pyrimidine. Impact: The saturated pyrimidine ring reduces aromaticity, likely decreasing π-π stacking interactions critical for kinase inhibition. Fluorine substitutions at multiple positions (2,4-difluorobenzyl) enhance metabolic resistance .
Butanamide-Containing Opioid Analogues
- 4-Methoxybutyrylfentanyl () Key Difference: Shares a butanamide group but lacks the thieno-pyrimidine core, instead incorporating a piperidinyl structure. Impact: The absence of the heterocyclic core shifts activity toward opioid receptor modulation, highlighting the importance of the thieno-pyrimidine system in non-opioid targeting .
Structural and Functional Implications
Role of Fluorine Substitution
- Fluorine at the 2-position on the benzyl group (target compound) balances electronegativity and steric effects, optimizing binding to hydrophobic pockets in enzymes or receptors. This is consistent with fluorinated analogues in and , where fluorine enhances bioavailability and resistance to oxidative metabolism.
Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- A compound in with a pyrazolo[3,4-d]pyrimidine core (Example 53) demonstrates that nitrogen positioning alters electronic properties. The thieno-pyrimidine system in the target compound may offer superior π-stacking due to sulfur’s polarizability compared to pyrazole’s nitrogen-rich system .
Biological Activity
N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, with a benzyl group and a 2-fluorophenyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thienopyrimidine have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 3.5 | Cell cycle arrest |
| N-benzyl... | HeLa (Cervical) | TBD | TBD |
Note: TBD = To Be Determined
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer’s.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 100 µM | Reference Compound |
|---|---|---|
| AChE | TBD | Donepezil |
| BChE | TBD | Tacrine |
Neuroprotective Effects
In addition to enzyme inhibition, preliminary studies suggest that this compound may exhibit neuroprotective properties. These effects are hypothesized to stem from its ability to modulate neurotransmitter levels through cholinergic pathways.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of thienopyrimidine derivatives in reducing tumor size in xenograft models. The study reported that compounds with similar structures to N-benzyl... showed a significant reduction in tumor growth compared to controls.
- Neuroprotective Study : Another investigation focused on the neuroprotective potential of thienopyrimidine derivatives against oxidative stress in neuronal cell cultures. The results indicated that these compounds could reduce cell death induced by oxidative stress.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yields?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Coupling reactions : Use of coupling agents like EDC·HCl and HOBt in solvents such as DMF or acetonitrile to link the fluorobenzyl and butanamide moieties .
- Temperature control : Maintaining 0–25°C during sensitive steps (e.g., amine coupling) to prevent side reactions .
- Purification : Flash chromatography or recrystallization to isolate intermediates. Final purity (>95%) is confirmed via HPLC .
Advanced: How can researchers optimize reaction yields when scaling synthesis from milligram to gram scale?
Critical considerations include:
- Solvent volume adjustments : Ensuring proper mixing and heat dissipation (e.g., switching from batch to flow chemistry for exothermic steps) .
- Catalyst recycling : Testing reusable catalysts (e.g., polymer-supported reagents) to reduce costs .
- Process analytical technology (PAT) : Real-time monitoring via in-line HPLC or FTIR to track reaction progression and impurities .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR verify regiochemistry and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: How can conflicting bioactivity data across assay systems (e.g., enzymatic vs. cell-based) be resolved?
- Orthogonal validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) and use enzymatic assays with recombinant targets .
- Solubility adjustments : Pre-dissolve the compound in DMSO followed by dilution in assay buffers to avoid precipitation .
- Metabolic stability testing : Incubate with liver microsomes to assess degradation rates, which may explain variability in cellular efficacy .
Basic: What structural features contribute to its potential bioactivity?
- Thieno[3,2-d]pyrimidine core : Acts as a kinase-binding scaffold, mimicking ATP’s purine ring .
- 2-Fluorobenzyl group : Enhances lipophilicity for membrane penetration and introduces metabolic resistance via reduced CYP450 oxidation .
- Butanamide linker : Provides flexibility for target engagement while maintaining steric accessibility .
Advanced: How to design experiments for elucidating metabolic pathways in preclinical models?
- In vitro hepatocyte studies : Incubate with primary human/rat hepatocytes and analyze metabolites via LC-MS/MS .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates to identify metabolic liabilities .
- Stable isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage sites .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Lyophilization : Test stability in lyophilized vs. solution states for long-term storage recommendations .
Advanced: What strategies mitigate cytotoxicity while retaining target inhibition in lead optimization?
- SAR studies : Systematically modify the benzyl or fluorophenyl groups to reduce off-target effects .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) to enhance selectivity toward target tissues .
- Transcriptomic profiling : Use RNA-seq to identify pathways affected by non-specific toxicity .
Basic: What are the key steps for reproducing synthetic protocols from literature?
- Reagent quality : Use freshly distilled amines and anhydrous solvents to prevent side reactions .
- Stoichiometry adjustments : Optimize molar ratios (e.g., 1.2 equivalents of 2-fluorobenzyl bromide) to account for steric hindrance .
- Workup procedures : Extract impurities with ethyl acetate/water partitions and dry over Na2SO4 .
Advanced: How to resolve stereochemical uncertainties in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
